BenchChemオンラインストアへようこそ!

Fmoc-L-3-Carbamoylphe

Peptide Synthesis Chiral Building Blocks Solid‑Phase Peptide Synthesis

Select Fmoc-L-3-Carbamoylphe (CAS 959573-22-9) for its unique L-stereochemistry and meta-carbamoyl substituent—a pharmacophoric element essential for β2-adrenergic receptor allosteric modulation. Unlike unmodified Fmoc-Phe-OH or the D-enantiomer, this building block enables hydrogen-bonding interactions critical for GPCR ligand design. Supplied as a white to off-white powder with ≥96% HPLC purity and defined optical rotation ([α]D²⁵ = -25 ± 5°), it ensures reproducible stereochemical incorporation in automated Fmoc-SPPS. Ideal for constructing biased ligands, OBOC libraries, and bioconjugates. Store at 0–8°C; ships globally for R&D.

Molecular Formula C25H22N2O5
Molecular Weight 430.46
CAS No. 959573-22-9
Cat. No. B2451658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-3-Carbamoylphe
CAS959573-22-9
Molecular FormulaC25H22N2O5
Molecular Weight430.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O
InChIInChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1
InChIKeyYOTDQRFXBNPJQA-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-3-Carbamoylphe (CAS 959573-22-9) – A Chiral, Protected Amino Acid Building Block for Solid‑Phase Peptide Synthesis


Fmoc‑L‑3‑Carbamoylphe (CAS 959573‑22‑9, also known as Fmoc‑Phe(3‑CONH2)‑OH) is a protected, non‑proteinogenic amino acid derivative that belongs to the class of Fmoc‑L‑phenylalanine analogs . The compound features a base‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) protecting group on the α‑amino function and a 3‑carbamoyl (‑CONH2) substituent on the phenyl ring. With a molecular weight of 430.45 g·mol⁻¹ and the IUPAC name (2S)‑3‑(3‑carbamoylphenyl)‑2‑(9H‑fluoren‑9‑ylmethoxycarbonylamino)propanoic acid, it is supplied as a white to off‑white powder and is routinely employed as a chiral building block in solid‑phase peptide synthesis (SPPS) .

Why Fmoc‑L‑3‑Carbamoylphe Cannot Be Interchanged with Other Fmoc‑Phenylalanine Derivatives


Generic substitution with unmodified Fmoc‑Phe‑OH or with the D‑enantiomer (Fmoc‑D‑3‑Carbamoylphe) is precluded by the compound’s specific stereochemistry and side‑chain functionality. The L‑configuration is essential for peptides intended to interact with biological targets that exhibit stereospecific recognition, while the meta‑carbamoyl group introduces a hydrogen‑bond donor/acceptor that can dramatically alter peptide conformation, solubility, and receptor binding . Substitution with the D‑enantiomer would invert the stereochemistry and can lead to complete loss of biological activity, whereas omission of the carbamoyl substituent removes a critical pharmacophoric element that has been shown to be necessary for allosteric modulation of the β2‑adrenergic receptor [1].

Quantitative Differentiation of Fmoc‑L‑3‑Carbamoylphe (CAS 959573‑22‑9) Against the Closest Analog, Fmoc‑D‑3‑Carbamoylphe


Chiral Purity and Optical Rotation Differentiate the L‑Enantiomer from the D‑Enantiomer

The L‑enantiomer (Fmoc‑L‑3‑Carbamoylphe) exhibits a specific optical rotation of [α]D²⁵ = –25 ± 5° (c=1, DMF), which is opposite in sign and distinct in magnitude compared to the D‑enantiomer (Fmoc‑D‑3‑Carbamoylphe), which displays [α]D²⁵ = +30 ± 2° under identical measurement conditions . Additionally, the L‑enantiomer is supplied with a purity specification of ≥ 96% (HPLC), whereas the D‑enantiomer is offered at a higher purity of ≥ 99% (HPLC) . This difference in both stereochemistry and purity is critical for applications where the precise L‑configuration is required and where the presence of the opposite enantiomer or impurities could compromise experimental outcomes.

Peptide Synthesis Chiral Building Blocks Solid‑Phase Peptide Synthesis

Physical State and Melting Behavior Distinguish the L‑Enantiomer from the D‑Enantiomer

The L‑enantiomer is described as a white to off‑white powder, whereas the D‑enantiomer is a white solid with a reported melting point range of 194–200 °C . The absence of a specified melting point for the L‑enantiomer on commercial datasheets, in contrast to the defined melting range for the D‑enantiomer, indicates differences in crystalline behavior and thermal stability that may affect handling, storage, and solubility during automated SPPS workflows .

Solid‑Phase Peptide Synthesis Compound Characterization Quality Control

Proven Utility as a Key Intermediate in the Synthesis of a β2‑Adrenergic Receptor Allosteric Modulator

In the published synthesis of compound 15, a negative allosteric modulator (NAM) of the β2‑adrenergic receptor (β2AR), Fmoc‑L‑3‑carbamoylphenylalanine was employed as a critical building block in the third step of the synthetic route (Scheme S1) [1]. The resulting modulator, compound 15, exhibited a unique chemotype and demonstrated cooperative enhancement of orthosteric inverse agonist binding while negatively modulating orthosteric agonist binding. This functional selectivity and allosteric mechanism is attributed to the specific meta‑carbamoyl substitution present on the phenylalanine residue, which is absent in unsubstituted Fmoc‑Phe‑OH [1].

GPCR Allosteric Modulation Medicinal Chemistry β2‑Adrenergic Receptor

Standardized Storage and Handling Conditions Ensure Reproducibility Across Batches

Commercial specifications for Fmoc‑L‑3‑Carbamoylphe consistently recommend storage at 0–8 °C (refrigerated) , whereas Fmoc‑D‑3‑Carbamoylphe is similarly stored at 0–8 °C but with a specific note to keep sealed and away from moisture . The L‑enantiomer is not classified as a hazardous material for transport (Hazmat No) and is not DEA‑regulated , simplifying procurement and handling compared to some controlled or hazardous building blocks. This uniformity in storage and safety profiles across vendors supports reproducible synthesis outcomes and reduces logistical burdens.

Peptide Synthesis Compound Stability Quality Assurance

High‑Impact Application Scenarios for Fmoc‑L‑3‑Carbamoylphe (CAS 959573‑22‑9) Based on Quantitative Evidence


Solid‑Phase Synthesis of L‑Configured Peptides Requiring a Meta‑Carbamoyl Pharmacophore

Utilize Fmoc‑L‑3‑Carbamoylphe as a standard building block in automated Fmoc‑SPPS when the target peptide sequence demands an L‑phenylalanine residue bearing a hydrogen‑bonding carbamoyl group at the meta position. The compound’s defined optical rotation (–25 ± 5°) and ≥ 96% HPLC purity ensure correct stereochemical incorporation, which is essential for peptides intended to interact stereospecifically with biological targets such as GPCRs [1].

Generation of Allosteric Modulators of Class A GPCRs, Notably the β2‑Adrenergic Receptor

Incorporate this building block into synthetic routes aimed at producing allosteric ligands for the β2AR. As demonstrated by Ahn et al. (2017), the meta‑carbamoyl substituent is a key structural feature that enables cooperative modulation of orthosteric ligand binding and functional selectivity (e.g., inhibition of cAMP production without affecting other Gs‑coupled receptors) [1]. This application is particularly relevant for drug discovery programs targeting cardiovascular and pulmonary diseases.

Synthesis of Peptide Libraries for Screening Stereospecific Protein‑Protein Interactions

Employ Fmoc‑L‑3‑Carbamoylphe in the construction of one‑bead‑one‑compound (OBOC) or positional scanning peptide libraries where the carbamoyl group serves as a hydrogen‑bond donor/acceptor probe. The availability of the compound in both L‑ and D‑enantiomeric forms [1] allows for controlled stereochemical comparisons within the same library, facilitating the identification of stereospecific binding motifs.

Development of Peptide‑Based Bioconjugates and Targeted Therapeutics

Use Fmoc‑L‑3‑Carbamoylphe to introduce a reactive carbamoyl handle into peptides, enabling subsequent conjugation to fluorescent dyes, affinity tags, or cytotoxic payloads. The consistent storage (0–8 °C) and non‑hazardous classification streamline large‑scale synthesis and downstream purification, making it suitable for both academic research and early‑stage pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-3-Carbamoylphe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.